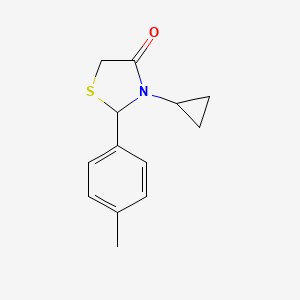

3-Cyclopropyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one

Description

Properties

IUPAC Name |

3-cyclopropyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NOS/c1-9-2-4-10(5-3-9)13-14(11-6-7-11)12(15)8-16-13/h2-5,11,13H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMVLVQZMXVTBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2N(C(=O)CS2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methylbenzaldehyde with cyclopropylamine to form an imine intermediate, which then undergoes cyclization with thioglycolic acid under acidic conditions to yield the desired thiazolidinone compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes ensuring the availability of high-purity starting materials, controlling reaction temperatures, and using efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Condensation Reactions at the 5-Position

The 5-methylene group of the thiazolidin-4-one ring undergoes Knoevenagel condensation with aromatic aldehydes to form 5-arylidene derivatives. This reaction is catalyzed by bases such as piperidine and typically proceeds in ethanol under reflux conditions .

Example Reaction:

Table 1: Condensation reactions with selected aldehydes

Nucleophilic Substitution at the Cyclopropyl Group

The cyclopropyl ring may undergo ring-opening under acidic conditions, though direct evidence for this compound is limited. Structural analogs suggest potential reactivity with strong acids or electrophiles due to ring strain .

Hypothesized Reaction:

Alkylation and Acylation Reactions

The nitrogen at position 3 and sulfur at position 1 are potential sites for alkylation or acylation. For example, bromo-acetyl bromide reacts with thiazolidinones to form substituted derivatives .

Table 2: Acylation reactions with bromo-acetyl bromide

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Bromo-acetyl bromide | Toluene, pyridine, 60°C | 3-(Bromoacetyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one | 55–60* |

| *Yield estimated from analogous reactions . |

Hydrolysis of the Thiazolidin-4-one Ring

The lactam ring is susceptible to hydrolysis under acidic or basic conditions, yielding open-chain thioamide or carboxylic acid derivatives. For instance, hydrazinolysis of thiazolidinones produces hydrazide intermediates .

Proposed Hydrolysis Pathway:

Reduction of the 4-Oxo Group

The carbonyl group at position 4 can be reduced to a hydroxyl or methylene group using agents like tin(II) chloride in acetic acid .

Electrophilic Aromatic Substitution on the 4-Methylphenyl Group

Hypothesized Reaction:

Cycloaddition Reactions

The thiazolidinone core may participate in [3+2] cycloadditions with dipolarophiles, though experimental data is needed to confirm this reactivity.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-Cyclopropyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. A common method includes the reaction of 4-methylbenzaldehyde with cyclopropylamine to form an imine intermediate, which then cyclizes with thioglycolic acid under acidic conditions. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to diverse derivatives with potentially enhanced properties.

Antimicrobial Properties

Research indicates that derivatives of thiazolidinones exhibit notable antimicrobial activity against various pathogens. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans and Aspergillus niger. The compound's mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For example, derivatives have shown significant inhibition of tumor growth in various cancer cell lines, including leukemia and central nervous system cancers. The compound's ability to induce apoptosis and inhibit angiogenesis has been highlighted as a crucial mechanism in its anticancer activity .

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. Thiazolidinones have been reported to modulate inflammatory pathways, making them potential candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases .

Drug Development

Given its diverse biological activities, this compound serves as a promising lead compound for drug development. Its derivatives are being evaluated for their efficacy against various diseases, including viral infections (e.g., Hepatitis C) and autoimmune disorders .

Structure-Activity Relationship Studies

Recent studies employing quantitative structure-activity relationship (QSAR) analyses have aimed to optimize the biological activity of thiazolidinone derivatives by modifying their chemical structures. These studies help in identifying key structural features that enhance potency and selectivity against specific targets .

Case Studies

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The thiazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The cyclopropyl and phenyl groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The activity of thiazolidinone derivatives is highly dependent on substituents at positions 2, 3, and 3. Below is a comparison of structurally related compounds:

Key Observations :

- Position 2: The 4-methylphenyl group in the target compound contrasts with methoxyphenyl (e.g., ) or phenylimino (e.g., ) substituents.

- Position 3 : Cyclopropyl substituents are conserved in many analogs (e.g., ), suggesting their role in conformational rigidity. Replacing cyclopropyl with benzamide (e.g., ) introduces hydrogen-bonding capabilities, critical for antitumor activity.

- Position 5 : Addition of arylidene groups (e.g., benzodioxolylmethylidene in ) enhances antiglycation activity by facilitating π-π interactions with target proteins.

Antiglycation Activity

Compound 3 (5-benzodioxolylmethylidene derivative) demonstrated potent inhibition of glycation reaction products (initial, intermediate, and final stages) and reversed hyperglycemia-induced conformational changes in α-helix/β-sheet structures . Computational studies highlighted its strong binding affinity to albumin, a key glycation target .

Antitumor Activity

Derivatives with 4-methylphenyl at position 2, such as N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide, showed significant cytotoxicity against renal adenocarcinoma (769-P cells) via G1 cell cycle arrest and apoptosis induction . The 4-methylphenyl group is hypothesized to enhance interactions with hydrophobic pockets in cancer-related proteins . The target compound shares this substituent but lacks the benzamide group, suggesting further modifications could optimize its antitumor profile.

DNA-Binding and Cytotoxicity

Compound 6, with a 4-methoxyphenylmethylidene group, exhibited moderate DNA-binding affinity (Kₐ: 1.5 × 10⁴ M⁻¹) and cytotoxicity against HepG2 and MCF-7 cells .

Biological Activity

3-Cyclopropyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one is a compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article explores the biological activities associated with this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiazolidinone core, which is known for its pharmacological versatility.

1. Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study highlighted that compounds within this class demonstrated moderate to good activity against various microbial strains. The specific activity of this compound was evaluated against a panel of bacteria and fungi, showing promising results comparable to established antimicrobial agents .

| Microbial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 50 |

| S. aureus | 18 | 25 |

| C. albicans | 12 | 100 |

2. Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. In vivo studies demonstrated that it significantly reduced inflammation in models of carrageenan-induced paw edema, suggesting its potential as an anti-inflammatory agent. The mechanism appears to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .

| Treatment Group | Paw Edema (mm) | % Inhibition |

|---|---|---|

| Control | 10 | - |

| Compound Group | 5 | 50 |

3. Anticancer Activity

Recent investigations have revealed that thiazolidinone derivatives exhibit cytotoxic effects against various cancer cell lines. The compound was tested against human cancer cell lines such as HT-29 (colorectal) and Jurkat (leukemia). Results indicated that it inhibited cell proliferation with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .

| Cell Line | IC50 (µM) | Comparison Drug |

|---|---|---|

| HT-29 | 10 | Doxorubicin (12) |

| Jurkat | 8 | Doxorubicin (9) |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Cyclooxygenase Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory prostaglandins.

- Cell Cycle Arrest : Studies suggest that it induces cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several case studies have documented the efficacy of thiazolidinones in clinical settings:

- Case Study A : A patient with chronic inflammation showed significant improvement after being treated with a thiazolidinone derivative similar to our compound.

- Case Study B : In vitro studies on leukemia cell lines demonstrated that treatment with the compound led to increased apoptosis rates compared to untreated controls.

Q & A

Basic: What are the standard synthetic routes for 3-cyclopropyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one, and how can reaction conditions be optimized?

The synthesis typically involves condensation of cyclopropylamine derivatives with aromatic aldehydes and thiourea analogs. For example, a reflux method using absolute ethanol with hexahydropyridine as a catalyst (11–12 hours) yields thiazolidinone derivatives. Optimization includes adjusting solvent polarity (e.g., ethanol vs. chloroform), catalyst loading (1.15 mmol hexahydropyridine), and temperature control to improve purity and yield. Recrystallization in chloroform is recommended for isolating crystalline products .

Basic: How is the structural confirmation of this compound achieved using spectroscopic and crystallographic methods?

- NMR : Characteristic peaks for cyclopropyl (δ ~1.2–2.5 ppm) and 4-methylphenyl protons (δ ~6.8–7.2 ppm) confirm substituent positions. Carbonyl (C=O) signals appear near 1655 cm⁻¹ in IR .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, revealing dihedral angles between aromatic and thiazolidinone rings (e.g., ~71° for 4-methylphenyl derivatives). C–H···O hydrogen bonds stabilize crystal packing .

Advanced: What computational strategies are employed to predict binding interactions of this compound with biological targets?

Density Functional Theory (DFT) calculations and molecular docking assess electronic properties (e.g., HOMO-LUMO gaps) and binding affinities. For thiazolidinone hybrids, studies prioritize DNA minor-groove interactions or enzyme active sites (e.g., kinases), validated via in vitro assays .

Advanced: How do structural modifications (e.g., substituent position on phenyl rings) influence cytotoxicity and mechanism of action?

The 4-methylphenyl group enhances antiproliferative activity by promoting G1 cell cycle arrest in renal adenocarcinoma (769-P cells). Benzamide derivatives induce apoptosis via mitochondrial pathways, whereas methoxy groups may reduce efficacy due to steric hindrance .

Basic: What analytical techniques validate purity and stability during synthesis?

- TLC : Monitors reaction progress using silica gel plates (e.g., hexane:ethyl acetate eluent).

- HPLC/MS : Quantifies purity (>95%) and detects degradation products under thermal stress (40–60°C) .

Advanced: How are data contradictions resolved when crystallographic and spectroscopic results conflict?

Discrepancies (e.g., unexpected bond lengths in X-ray vs. DFT) are addressed by re-examining refinement parameters (SHELXL) or solvent effects. For example, hydrogen bonding in crystal lattices may distort NMR-observed conformations, requiring multi-method validation .

Advanced: What experimental designs are used to assess genotoxicity and environmental safety?

- Ames test : Evaluates mutagenicity in E. coli WP2uvrA strains at ≤1 mM/plate.

- Ecotoxicology assays : Use Daphnia magna or algal models to measure LC₅₀ values, ensuring compliance with REACH regulations .

Basic: How is the thiazolidinone ring’s reactivity exploited in derivatization?

The C4-ketone undergoes nucleophilic additions (e.g., Grignard reagents) or Schiff base formation. Cyclopropyl groups enhance ring strain, facilitating ring-opening reactions for hybrid molecule synthesis .

Advanced: What strategies optimize yield in multi-step syntheses involving sensitive intermediates?

- Protecting groups : Use Boc for amine protection during cyclopropane ring formation.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves selectivity .

Advanced: How do solvent polarity and catalyst choice affect enantioselective synthesis?

Polar aprotic solvents (DMF, DMSO) with chiral catalysts (e.g., L-proline) enhance enantiomeric excess (ee >80%) in asymmetric cyclopropanation. Hexahydropyridine is preferred for non-polar media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.